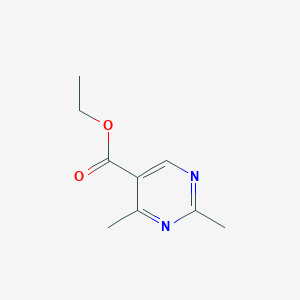

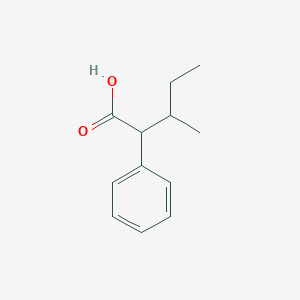

![molecular formula C6H5ClN4S B1296437 4-氯-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 85426-79-5](/img/structure/B1296437.png)

4-氯-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶

描述

“4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are well known due to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

Molecular Structure Analysis

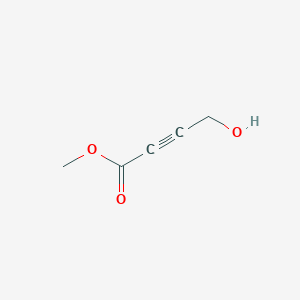

The structure of the compound comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine–methylthio torsion angle is 5.7 (2)° .

Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

科学研究应用

-

Scientific Field: Organic Synthesis

- Application Summary : The compound 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which is structurally similar to the compound you mentioned, is presented as a useful multifunctionalised pyrimidine scaffold .

- Methods of Application : The synthesis involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at approximately 20 °C, for 2 hours .

- Results or Outcomes : The reaction yields exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are structurally related to the compound you mentioned, have been studied for their chemistry and biological significance .

- Methods of Application : The synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications are the main sections of the study .

- Results or Outcomes : The compounds have been applied on a large scale in the medical and pharmaceutical fields .

-

Scientific Field: Antibacterial Research

- Application Summary : A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus .

- Methods of Application : The synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms were the main sections of the study .

- Results or Outcomes : Among the tested compounds, compounds a27 and a28 exhibited higher antibacterial activity than the standard drugs .

-

Scientific Field: Neuroprotection and Anti-neuroinflammatory Research

- Application Summary : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

-

Scientific Field: Kinase Inhibitor Research

- Application Summary : Fused pyrimidines have been studied as potential kinase inhibitor scaffolds .

- Methods of Application : The synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms were the main sections of the study .

- Results or Outcomes : The study provided insights into the potential of fused pyrimidines as kinase inhibitor scaffolds .

-

Scientific Field: Antiviral Research

- Application Summary : Pyrimidine and its derivatives have been proven to use antiviral activity .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antiviral properties .

安全和危害

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

The complexity of the chemistry of pyrimidines means that it is often difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing new methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

属性

IUPAC Name |

4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOZRPGXGIKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321116 | |

| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

85426-79-5 | |

| Record name | 85426-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

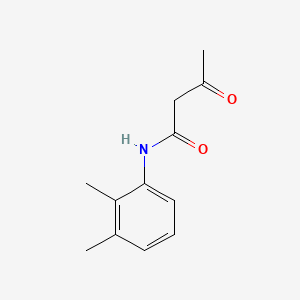

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

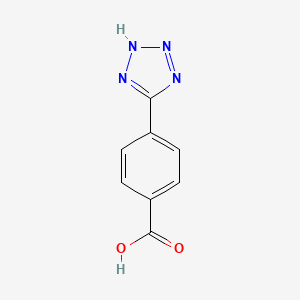

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

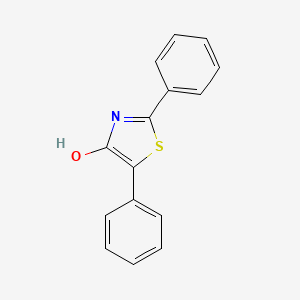

![5H-chromeno[2,3-b]pyridin-7-ylacetic acid](/img/structure/B1296370.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)